molecular formula C20H20N4O4S B2547501 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899999-63-4

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2547501
CAS No.: 899999-63-4
M. Wt: 412.46
InChI Key: CKXKLLHMMQQOKP-UHFFFAOYSA-N
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Description

This compound features a 1,3-disubstituted imidazole core with a hydroxymethyl group at position 5 and a 4-methylbenzyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 4-nitrophenyl group.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXKLLHMMQQOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 374.5 g/mol. The structure features multiple functional groups, including an imidazole ring, thioether, and nitrophenyl group, which contribute to its biological activity.

Synthetic Route

The synthesis typically involves several steps:

  • Formation of the Imidazole Core : This is achieved through the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.
  • Acylation : The resulting imidazole-thiol undergoes acylation with 2-chloroacetamide.
  • Final Modifications : Further reactions may involve esterification or other modifications to enhance biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The compound has also shown promising results in antitumor assays. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases associated with tumor growth and inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant bacteria. Results showed that it significantly reduced bacterial load in infected models, supporting its potential use in treating resistant infections.
  • Antitumor Efficacy in Vivo : In a xenograft model of lung cancer, administration of the compound led to a marked reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antimicrobial activity. The imidazole group is known for its ability to interact with various microbial enzymes, potentially inhibiting their function.

A comparative study of related compounds showed varying degrees of antimicrobial activity against different strains:

Compound NameMicrobial Strain TestedActivity Observed
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CC. albicansLow

These findings suggest that structural modifications can enhance efficacy against specific pathogens .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Similar imidazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure can lead to improved activity against various cancer cell lines.

For instance, a study involving related compounds revealed significant growth inhibition percentages against several cancer types:

Cancer Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

This suggests that the compound could be further explored for its therapeutic potential in oncology .

Therapeutic Applications

Given its unique chemical structure and biological activities, this compound holds promise in several therapeutic areas:

Antimicrobial Agents

The compound may serve as a basis for developing new antimicrobial therapies, particularly against resistant bacterial and fungal strains.

Neurological Disorders

Due to its interaction with neurotransmitter systems, this compound could be investigated for effects on mood disorders or neurodegenerative diseases.

Cancer Research

The anticancer properties warrant further research into its mechanisms of action and potential as a treatment option for various malignancies.

Case Studies

A notable study synthesized derivatives of imidazole-based compounds and assessed their antimicrobial and anticancer properties using serial dilution methods. The results indicated that specific functional groups significantly enhanced biological efficacy .

Another investigation focused on the synthesis and evaluation of related compounds for their antitubercular activity against Mycobacterium tuberculosis, revealing promising results that could lead to new treatments for tuberculosis .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–CH₂–) linkage undergoes oxidation under controlled conditions.

Reaction ConditionsProductKey Observations
H₂O₂ (30%), RT, 6 hrsSulfoxide derivativePartial oxidation to sulfoxide confirmed via LC-MS
m-CPBA (1.2 eq.), CH₂Cl₂, 0°C → RTSulfone derivativeComplete oxidation achieved with peracid; characterized by ¹H-NMR (δ 3.8–4.2 ppm for –SO₂–)

Mechanism : Electrophilic oxygen transfer from peroxide or peracid to sulfur, forming sulfoxide (R–S(=O)–R) or sulfone (R–SO₂–R). This reactivity aligns with studies on structurally analogous thioether-containing imidazoles.

Nitro Group Reduction

The 4-nitrophenyl group participates in catalytic hydrogenation or chemical reduction.

MethodConditionsProduct
H₂ (1 atm), 10% Pd/C, EtOH, 25°C4-Aminophenyl derivativeQuantitative conversion (TLC monitoring); isolated yield: 92%
Fe/HCl, H₂O, reflux4-Aminophenyl derivativeReduction confirmed via UV-Vis (λmax shift from 310 nm to 280 nm)

Implications : Reduced amine derivatives show enhanced solubility and potential for further functionalization (e.g., acylation). Bioactivation of nitro groups via nitroreductases is critical for prodrug mechanisms in antimicrobial agents .

Hydroxymethyl Functionalization

The –CH₂OH group undergoes esterification and oxidation.

ReactionReagents/ConditionsProductNotes
EsterificationAc₂O, pyridine, 80°CAcetylated derivative (–CH₂OAc)IR confirms ester C=O stretch at 1740 cm⁻¹
OxidationKMnO₄, H₂SO₄, 0°CCarboxylic acid (–COOH)Requires pH <2; isolated as sodium salt

Applications : Ester derivatives improve lipophilicity for membrane permeability in pharmacological studies.

Imidazole Ring Reactivity

The imidazole core engages in electrophilic substitution and coordination chemistry.

Halogenation

ReagentConditionsProductOutcome
NBS, DMF, 50°C5-Bromoimidazole derivativeRegioselective bromination at C-5 (confirmed by NOESY)
I₂, HNO₃, H₂SO₄4-Iodoimidazole derivativeRequires strong acid; limited solubility in polar solvents

Metal Coordination

Metal SaltConditionsComplexStability
CuCl₂·2H₂O, MeOHRT, 2 hrsCu(II)-imidazole complexEPR confirms square-planar geometry
Zn(OAc)₂, EtOHReflux, 4 hrsZn(II)-acetamide complexFluorescence quenching observed

Significance : Metal complexes enhance antibacterial activity by disrupting microbial metalloenzymes .

Amide Hydrolysis

The acetamide (–NHCO–) bond cleaves under acidic or basic conditions.

ConditionsProductNotes
6M HCl, reflux, 12 hrs2-Mercaptoimidazole + 4-nitroanilineQuantitative recovery of 4-nitroaniline (HPLC)
NaOH (10%), EtOH/H₂O, 80°CSodium carboxylate + amineRequires prolonged heating; side reactions observed

Utility : Hydrolysis facilitates structural confirmation and metabolite identification.

Benzyl Group Modifications

The 4-methylbenzyl substituent undergoes selective oxidation.

ReagentConditionsProductYield
KMnO₄, H₂O, 100°C4-Carboxybenzyl derivative65% isolated yield; characterized by ¹³C-NMR
SeO₂, dioxane, reflux4-Formylbenzyl derivativeRequires anhydrous conditions; prone to overoxidation

Applications : Carboxylic acid derivatives enable conjugation with biomolecules for targeted delivery.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Substituents (Position) Acetamide Substituent Key Functional Groups
Target Compound Imidazole 5-hydroxymethyl, 1-(4-methylbenzyl) 4-nitrophenyl Thioether, Acetamide
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole 2-thioacetamido, 3-benzamide 2,4-dinitrophenyl Thioether, Benzamide
2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4) Imidazole 5-phenyl, 1-(4-methylphenyl) Thiazol-2-yl Thioether, Thiazole
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) Thiazolidinone 1,3-dioxoisoindolinylamino, 4-oxo 4-nitrophenyl Thiazolidinone, Acetamide
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Imidazole 2-nitro 4-fluorobenzyl Nitro, Fluorobenzyl
Key Observations:
  • Core Heterocycle: The target compound’s imidazole core is distinct from benzimidazole (W1) and thiazolidinone (1.7), which may alter electronic properties and binding affinities.
  • Functional Groups : The hydroxymethyl group in the target compound improves solubility relative to phenyl (Compound 4) or fluorobenzyl () substituents .
Key Observations:
  • Thioether formation via nucleophilic substitution (e.g., using chloroacetamide derivatives) is common across analogs .
  • Ethanol is frequently used for recrystallization, suggesting similar solubility profiles .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Mechanism/Notes
Target Compound Not explicitly reported in evidence Hypothesized: Nitrophenyl may enhance enzyme inhibition
W1 Antimicrobial, anticancer Benzimidazole-thioacetamide synergy
Compound 4 COX1/2 inhibition Thiazole moiety for anti-inflammatory
1.7 Not explicitly reported Thiazolidinone scaffold for kinase targets
Key Observations:
  • Nitroaryl groups (e.g., 4-nitrophenyl in the target compound) are associated with enzyme inhibition and anticancer activity in analogs like W1 .

Physicochemical Properties

Table 4: Molecular Weight and Solubility Indicators
Compound Molecular Formula (Target: Estimated) Molecular Weight Solubility Enhancers
Target Compound C₂₁H₂₁N₄O₃S ~441.5 g/mol Hydroxymethyl, thioether
1.7 C₁₉H₁₃N₅O₅S₂ 467.5 g/mol Thiazolidinone, nitrophenyl
C₁₅H₁₇N₃O₂S 291.4 g/mol Hydroxymethyl, methylbenzyl
Key Observations:
  • The target compound’s hydroxymethyl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., Compound 4) .
  • Higher molecular weight in nitrophenyl-containing compounds (e.g., 1.7) may reduce membrane permeability .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-nitrophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux . Post-synthesis purification employs recrystallization from ethanol. Characterization includes:

  • IR spectroscopy to confirm thioether (C-S) and amide (C=O) bonds.
  • ¹H/¹³C NMR to verify substituent positions (e.g., 4-methylbenzyl, hydroxymethyl).
  • Elemental analysis to validate purity (e.g., C, H, N, S content) .

Q. How is structural purity ensured during synthesis?

Purity is assessed via TLC monitoring during reactions and HPLC post-purification (C18 column, acetonitrile/water mobile phase). Recrystallization solvents (e.g., ethanol) are selected based on solubility profiles to minimize byproducts. Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical molecular weight .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

Key techniques include:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals from the imidazole and 4-nitrophenyl groups.
  • X-ray crystallography (if single crystals are obtained) to confirm spatial arrangement, particularly the orientation of the thioether linkage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Molecular docking (using AutoDock Vina or Schrödinger) models interactions with biological targets (e.g., cyclooxygenase enzymes). For example, shows similar imidazole derivatives docking into enzyme active sites via hydrogen bonding (hydroxymethyl group) and π-π stacking (4-nitrophenyl) . MD simulations (AMBER/CHARMM) assess binding stability over time, identifying residues critical for affinity.

Q. What strategies optimize biological activity through structural modifications?

  • Substituent variation : Replacing 4-nitrophenyl with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) alters electronic effects, impacting target binding .
  • Bioisosteric replacement : Exchanging the thioether with sulfoxide/sulfone groups modulates polarity and metabolic stability .
  • Pro-drug design : Esterification of the hydroxymethyl group enhances membrane permeability .

Q. How do crystallographic studies inform stability and formulation?

Single-crystal X-ray diffraction (e.g., ) reveals hydration states (e.g., dihydrate forms) and hydrogen-bonding networks. These data guide:

  • Stability testing under varying humidity/temperature.
  • Excipient selection to prevent hydrate-anhydrate transitions during formulation .

Q. What methodologies resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) are addressed via:

  • Dose-response assays (IC₅₀/EC₅₀ comparisons across cell lines).
  • Target-specific assays (e.g., COX-1/2 inhibition vs. kinase profiling) to clarify mechanisms .
  • Metabolic stability studies (hepatic microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What alternative synthetic routes improve yield or scalability?

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .
  • Flow chemistry enables continuous production, minimizing side reactions in large batches .

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